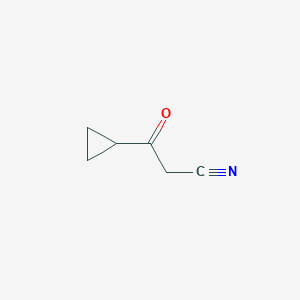

3-Cyclopropyl-3-oxopropanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-4-3-6(8)5-1-2-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDARMQNRQJBGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431006 | |

| Record name | 3-cyclopropyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118431-88-2 | |

| Record name | 3-cyclopropyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyclopropyl-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-cyclopropyl-3-oxopropanenitrile, a valuable building block in medicinal chemistry and drug development.[1] The document details the core chemical reaction, presents quantitative data in a structured format, outlines a detailed experimental protocol, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway: Claisen Condensation

The most prevalent and industrially applicable method for synthesizing this compound is the Claisen condensation of a cyclopropanecarboxylic acid ester with acetonitrile.[2][3][4] This reaction involves the formation of a new carbon-carbon bond through the nucleophilic attack of the acetonitrile carbanion on the carbonyl group of the ester.

The overall transformation can be represented as follows:

Cyclopropanecarboxylic acid ester + Acetonitrile → this compound

A strong base, such as sodium methoxide or sodium ethoxide, is required to deprotonate acetonitrile, forming the reactive carbanion.[2][3] The reaction equilibrium is typically driven to the product side by removing the alcohol byproduct (e.g., methanol or ethanol) via distillation.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the Claisen condensation of methyl cyclopropanecarboxylate and acetonitrile, as described in the cited literature.[2]

| Parameter | Value | Reference |

| Starting Materials | ||

| Methyl cyclopropanecarboxylate | 40.0 g (0.4 mol) | [2] |

| Acetonitrile | 16.4 g (0.4 mol) initially, then 74 g (1.8 mol) added portionwise | [2] |

| Sodium methoxide | 21.6 g (0.4 mol) | [2] |

| Reaction Conditions | ||

| Temperature | 85°C initially, then increased to 90-95°C | [2] |

| Reaction Time | 1 hour at 85°C, followed by distillation | [2] |

| Solvent | Acetonitrile (also a reactant), Toluene (for azeotropic removal of acetonitrile) | [2] |

| Product Information | ||

| Product | This compound sodium salt | [2] |

| Yield | High conversion (ester converted apart from 2 mol %) | [2] |

| Physical Properties of this compound | ||

| Molecular Formula | C6H7NO | [5] |

| Molecular Weight | 109.13 g/mol | [5] |

| Boiling Point | 124-128 °C (at 21 Torr) | [1] |

| Density | 1.156 g/cm³ | [1] |

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of the sodium salt of this compound.[2]

Materials and Equipment:

-

Four-neck round-bottom flask

-

Internal thermometer

-

Dropping funnel

-

Precision glass stirrer

-

Distillation apparatus with a separating column

-

Nitrogen gas inlet

-

Heating mantle

-

Methyl cyclopropanecarboxylate

-

Acetonitrile

-

Sodium methoxide (solid)

-

Toluene

-

Acetone

-

Glass frit filter

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, charge a four-neck flask with 21.6 g of solid sodium methoxide (0.4 mol).

-

Initial Reagent Addition: Add a mixture of 16.4 g of acetonitrile (0.4 mol) and 40.0 g of methyl cyclopropanecarboxylate (0.4 mol) to the flask.

-

Initial Reaction: Heat the suspension to 85°C and stir for 1 hour. The mixture should become clear.

-

Distillative Removal of Methanol: Begin distilling off the methanol/acetonitrile mixture. The initial top temperature of the distillation will be around 63°C.

-

Continuous Acetonitrile Addition: As the distillation proceeds, continuously add a total of 74 g (1.8 mol) of acetonitrile to the reaction mixture. The rate of addition should match the rate of distillation to maintain a relatively constant volume.

-

Temperature Increase: During the distillation, increase the internal temperature of the reaction mixture from 90°C to 95°C. A suspension will form towards the end of the methanol/acetonitrile removal.

-

Final Distillation: Continue the distillation until almost pure acetonitrile is being distilled off, with a top temperature of approximately 80°C.

-

Reaction Monitoring: The conversion of the methyl cyclopropanecarboxylate can be monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The reaction is considered complete when less than 2 mol% of the ester remains.

-

Solvent Exchange: Add 40 ml of toluene to the reaction mixture and distill off the remaining acetonitrile.

-

Product Isolation: Cool the mixture to 70°C and filter the suspension through a glass frit to collect the solid product, which is the sodium salt of this compound.

-

Washing and Drying: Wash the filter cake twice with 20 ml portions of acetone and then dry the product under vacuum.

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow of the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

¹H NMR (CDCl₃, δ ppm): 1.05-1.15 (2H, m), 1.18-1.25 (2H, m), 2.06-2.15 (1H, m), 3.64 (2H, s).[6]

Conclusion

The Claisen condensation of a cyclopropanecarboxylic acid ester with acetonitrile provides a reliable and scalable method for the synthesis of this compound. This technical guide offers a detailed protocol and relevant data to support researchers and professionals in the synthesis of this important chemical intermediate. Further optimization of reaction conditions and purification methods may be necessary depending on the desired purity and scale of the synthesis.

References

- 1. echemi.com [echemi.com]

- 2. US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof - Google Patents [patents.google.com]

- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. This compound | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, CAS No. 118431-88-2 - iChemical [ichemical.com]

An In-depth Technical Guide to 3-Cyclopropyl-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropyl-3-oxopropanenitrile, a versatile β-ketonitrile, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its characterization, and an exploration of its role in the development of novel drug candidates, particularly in the context of cancer and inflammatory diseases. The information presented herein is intended to support researchers and drug development professionals in leveraging the unique chemical attributes of this compound for advanced scientific inquiry.

Physicochemical Properties

This compound is a colorless to yellow liquid or semi-solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO | |

| Molecular Weight | 109.13 g/mol | |

| Density | 1.156 g/cm³ | [1] |

| Boiling Point | 187.9 °C at 760 mmHg | [1] |

| 124-128 °C at 21 Torr | [2] | |

| Flash Point | 67.4 °C | [1] |

| pKa | 9.90 ± 0.20 | [2] |

| XLogP3 | 0.3 | |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid | |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H-NMR Spectroscopy

A predicted ¹H-NMR spectrum in CDCl₃ shows the following characteristic peaks:

-

δ 1.05-1.15 ppm (2H, m): Corresponds to two methylene protons of the cyclopropyl ring.[1]

-

δ 1.18-1.25 ppm (2H, m): Corresponds to the other two methylene protons of the cyclopropyl ring.[1]

-

δ 2.06-2.15 ppm (1H, m): Represents the methine proton of the cyclopropyl ring.[1]

-

δ 3.64 ppm (2H, s): A singlet corresponding to the methylene protons adjacent to the nitrile group.[1]

Infrared (IR) Spectroscopy

An experimental transmission IR spectrum is available for this compound, which is crucial for identifying its functional groups.[4] Key expected absorptions would include:

-

A sharp, medium-intensity peak around 2250 cm⁻¹ for the nitrile (C≡N) stretch.

-

A strong absorption band around 1710 cm⁻¹ for the ketone (C=O) stretch.

-

C-H stretching vibrations for the cyclopropyl and methylene groups in the region of 2850-3000 cm⁻¹ .

Mass Spectrometry

The exact mass of this compound is 109.052763847 Da.[5] In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 109.05222.[6] Other predicted adducts include [M+H]⁺ at m/z 110.06004 and [M+Na]⁺ at m/z 132.04198.[6]

Synthesis and Reactivity

The reactivity of this compound is characteristic of β-ketonitriles, which are valuable intermediates in organic synthesis. The presence of the ketone and nitrile functional groups, along with the acidic α-protons, allows for a wide range of chemical transformations.

Role in Drug Discovery and Development

This compound is a key precursor in the synthesis of various biologically active molecules.

Precursor for Anticancer Agents

This compound is utilized in the synthesis of novel 5-amino pyrazole derivatives that have been investigated for their potential to act against carcinogenesis in breast cancer cell lines.[2] The structural motif of this compound provides a scaffold for building more complex molecules with potential cytotoxic effects on cancer cells. While direct cytotoxicity data for the title compound on breast cancer cell lines is not available, the derivatives synthesized from it are of significant interest in oncology research.[8][9]

Intermediate for MAP Kinase Inhibitors

This compound also serves as a building block in the structure-based design and synthesis of N-pyrazole and N'-thiazole urea inhibitors of mitogen-activated protein (MAP) kinase p38α.[2] The p38α MAP kinase signaling pathway is crucial in regulating the production of pro-inflammatory cytokines and is a key target in the development of treatments for inflammatory diseases and certain cancers.[10] The unique cyclopropyl ketone moiety can be incorporated into larger molecules designed to fit into the active site of the p38α enzyme, potentially leading to potent and selective inhibition.

Experimental Protocols

The following are generalized experimental protocols for the determination of the physicochemical and spectroscopic properties of this compound.

Melting Point Determination

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small amount of the solid sample is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Solubility Determination

-

Procedure:

-

To a small test tube containing approximately 1 mL of the solvent (e.g., water, ethanol, DMSO, acetone), add a small, accurately weighed amount of this compound (e.g., 10 mg).

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

-

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy (Liquid Film):

-

Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin film.

-

Mount the plates in the spectrometer and acquire the spectrum.

-

-

¹³C-NMR Spectroscopy:

-

Dissolve an appropriate amount of the sample (typically 10-50 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire the ¹³C-NMR spectrum using a high-field NMR spectrometer. The chemical shifts for sp³-hybridized carbons generally appear between 0 and 90 ppm, while sp² carbons are found between 110 and 220 ppm. Carbonyl carbons are typically observed in the 160 to 220 ppm range.[11][12]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and any fragment ions.

-

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Role in p38α MAP Kinase Inhibitor Synthesis

Caption: Logical relationship of this compound in p38α inhibitor synthesis.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of high-value pharmaceutical compounds. Its physicochemical and spectroscopic properties are well-defined, providing a solid foundation for its use in complex synthetic pathways. The application of this molecule in the development of potential anticancer agents and MAP kinase inhibitors highlights its importance in medicinal chemistry. This guide provides essential technical information to facilitate further research and development involving this promising chemical entity.

References

- 1. This compound, CAS No. 118431-88-2 - iChemical [ichemical.com]

- 2. echemi.com [echemi.com]

- 3. 118431-88-2|this compound|BLD Pharm [bldpharm.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H7NO) [pubchemlite.lcsb.uni.lu]

- 7. prepchem.com [prepchem.com]

- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

3-Cyclopropyl-3-oxopropanenitrile IUPAC name and structure

An In-depth Technical Guide to 3-Cyclopropyl-3-oxopropanenitrile

For researchers, scientists, and drug development professionals, this compound is a valuable chemical intermediate. Its unique structure, combining a cyclopropyl ring with a reactive β-ketonitrile moiety, makes it a key building block in the synthesis of various heterocyclic compounds, particularly those with therapeutic potential. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significant role in the development of targeted therapies.

IUPAC Name and Chemical Structure

-

IUPAC Name: this compound[1]

-

Chemical Structure:

The structure consists of a cyclopropane ring attached to a three-carbon chain containing a ketone and a nitrile group.

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Exact Mass | 109.052763847 Da | [1] |

| Density | 1.156 g/cm³ | |

| Boiling Point | 187.9 °C at 760 mmHg | |

| Flash Point | 67.4 °C | |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid | |

| ¹H NMR Prediction | (CDCl₃, δ ppm): 1.05-1.15 (m, 2H), 1.18-1.25 (m, 2H), 2.06-2.15 (m, 1H), 3.64 (s, 2H) | |

| CAS Number | 118431-88-2 | [1] |

Experimental Protocols: Synthesis

Proposed Synthesis Route: Acylation of Acetonitrile

This protocol is based on the common laboratory synthesis of β-ketonitriles via the condensation of a nitrile with an acylating agent.

Materials:

-

Cyclopropanecarbonyl chloride

-

Acetonitrile

-

Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

-

Preparation of the Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of acetonitrile in anhydrous THF is prepared. The solution is cooled to a low temperature (typically -78 °C).

-

Deprotonation: A strong base, such as LDA (prepared in situ or used as a commercial solution), is added dropwise to the cooled acetonitrile solution with stirring. The base deprotonates the α-carbon of acetonitrile to form the corresponding carbanion nucleophile.

-

Acylation: Cyclopropanecarbonyl chloride is then added slowly to the reaction mixture, ensuring the temperature remains low to prevent side reactions. The acetonitrile carbanion attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Quenching and Workup: After the reaction is complete (monitored by Thin Layer Chromatography), the reaction is carefully quenched by the slow addition of a dilute aqueous acid solution (e.g., 1M HCl).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Application in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of advanced molecular structures, particularly in the development of kinase inhibitors and anticancer agents.

Role as a Precursor to Pyrazole Derivatives: This compound is utilized in the synthesis of novel 5-amino pyrazole derivatives. These derivatives have shown potential in inhibiting the proliferation of breast cancer cell lines. The synthesis involves the cyclization of the β-ketonitrile with a hydrazine derivative to form the pyrazole ring system. These resulting pyrazole-based compounds have been investigated for their antiproliferative effects and their ability to act as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

Intermediate for MAP Kinase p38α Inhibitors: The molecule also aids in the structure-based design and synthesis of N-pyrazole and N'-thiazole urea inhibitors of MAP kinase p38α. The p38 MAPK signaling pathway is activated by inflammatory cytokines and environmental stresses and plays a crucial role in cellular responses. Inhibitors of p38α are being investigated for the treatment of inflammatory diseases and potentially neurodegenerative conditions like Alzheimer's disease.

The following workflow diagram illustrates the pivotal role of this compound in the drug discovery pipeline for developing targeted kinase inhibitors.

Caption: Workflow for Drug Discovery using this compound.

References

An In-depth Technical Guide to 3-Cyclopropyl-3-oxopropanenitrile (CAS 118431-88-2) and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 3-Cyclopropyl-3-oxopropanenitrile (CAS 118431-88-2), a versatile building block in medicinal chemistry. Particular focus is given to its role as a precursor for the synthesis of novel pyrazole derivatives with potential anticancer properties. This document includes detailed experimental protocols, quantitative biological data on related compounds, and visualizations of relevant signaling pathways to support further research and development.

Core Compound Properties: this compound

This compound is a key intermediate possessing a unique combination of a cyclopropyl moiety and a β-ketonitrile group, making it a valuable starting material for the synthesis of various heterocyclic compounds.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 118431-88-2 | [1][2][3] |

| Molecular Formula | C₆H₇NO | [1][2][3] |

| Molecular Weight | 109.13 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid | [1] |

| Density | 1.156 g/cm³ | [3][4] |

| Boiling Point | 187.9 °C at 760 mmHg | [4] |

| Flash Point | 67.4 °C | [4] |

| SMILES | C1CC1C(=O)CC#N | [2] |

| InChI Key | SDARMQNRQJBGQE-UHFFFAOYSA-N | [1] |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

| Hazard Statement | Code |

| Toxic if swallowed | H301 |

| Toxic in contact with skin | H311 |

| Toxic if inhaled | H331 |

Storage: Keep in a dark place, under an inert atmosphere, and store in a freezer at temperatures below -20°C.[1]

Synthesis and Derivatization

This compound serves as a crucial precursor for the synthesis of bioactive molecules, most notably 5-aminopyrazole derivatives.[5]

Experimental Protocol: Synthesis of 3-Cyclopropyl-5-amino-1H-pyrazole

This protocol is adapted from the procedure described in patent US6218418B1 for the synthesis of 3-cyclopropyl-5-amino-1H-pyrazole from this compound.[6]

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 5 g (0.046 mol) of this compound in 200 ml of ethanol.

-

To the solution, add 2.26 ml (0.046 mol) of hydrazine hydrate.

-

Maintain the solution at reflux for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography to yield 3-cyclopropyl-5-amino-1H-pyrazole.

Experimental Workflow: From Precursor to Bioactive Derivatives

The following diagram illustrates the general workflow from the synthesis of the core compound to the biological evaluation of its derivatives.

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown promise as anticancer agents. The cyclopropyl moiety is a common feature in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity.

Anticancer Activity of Pyrazole Derivatives

A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their antiproliferative effects against the MCF-7 breast cancer cell line and VERO normal cells.[5]

Experimental Protocols for Biological Evaluation:

-

Cell Culture: MCF-7 (human breast adenocarcinoma) and VERO (normal kidney epithelial) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Trypan Blue Exclusion Assay: Cells were treated with various concentrations of the synthesized compounds for a specified duration. The percentage of viable cells was determined by staining with trypan blue and counting using a hemocytometer.

-

MTT Assay: The metabolic activity of the cells, as an indicator of cell viability, was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm.

-

[³H] Thymidine Incorporation Assay: To assess DNA synthesis, cells were incubated with [³H] thymidine after treatment with the compounds. The amount of incorporated radioactivity was measured using a liquid scintillation counter.

-

DNA Fragmentation Analysis: Apoptosis induction was evaluated by extracting DNA from treated cells and analyzing its fragmentation pattern using agarose gel electrophoresis.

Quantitative Data

While specific IC₅₀ values for derivatives of this compound from the aforementioned study are not publicly available in the abstract, related compounds containing the cyclopropyl moiety have demonstrated significant cytotoxic effects against various cancer cell lines.[7] The table below presents IC₅₀ values for a related compound, 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| RKO | Colorectal Cancer | 60.70 | [7] |

| PC-3 | Prostate Cancer | 49.79 | [7] |

| HeLa | Cervical Cancer | 78.72 | [7] |

Putative Mechanisms of Action and Signaling Pathways

The anticancer activity of pyrazole derivatives may be attributed to their interaction with key signaling pathways involved in cell proliferation and apoptosis, such as the p38 MAPK and p53 pathways.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to stress stimuli, including inflammatory cytokines and environmental stresses, and is involved in cell differentiation, apoptosis, and cell cycle regulation. Inhibition of p38α has been explored as a therapeutic strategy in cancer.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress, such as DNA damage. The interaction between p53 and its negative regulator, MDM2, is a key target for cancer therapy.

Conclusion

This compound (CAS 118431-88-2) is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a precursor for the synthesis of bioactive pyrazole derivatives, particularly those with anticancer properties, makes it a compound of high interest for medicinal chemists and pharmacologists. Further investigation into the synthesis of novel derivatives and their evaluation against a broader range of cancer cell lines and molecular targets is warranted to fully explore their therapeutic potential. This technical guide provides a foundational resource to aid in these research endeavors.

References

- 1. This compound | 118431-88-2 [sigmaaldrich.com]

- 2. This compound | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound, CAS No. 118431-88-2 - iChemical [ichemical.com]

- 5. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 7. 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile | Benchchem [benchchem.com]

A Technical Guide to 3-Cyclopropyl-3-oxopropanenitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyclopropyl-3-oxopropanenitrile, a versatile building block in medicinal chemistry. This document details its physicochemical properties, provides representative experimental protocols for its synthesis and derivatization, and explores its application in the development of potential therapeutic agents, particularly as a precursor to pyrazole-based compounds.

Core Properties of this compound

This compound, with the CAS number 118431-88-2, is a β-ketonitrile featuring a cyclopropyl moiety.[1][2] Its chemical structure and properties make it a valuable intermediate in organic synthesis. The quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₇NO[1] |

| Molecular Weight | 109.13 g/mol [1][3] |

| CAS Number | 118431-88-2[1] |

| IUPAC Name | This compound |

| Density | 1.156±0.06 g/cm³ |

| Boiling Point | 124-128 °C (at 21 Torr)[2] |

| Exact Mass | 109.052763847 Da[3] |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C[1] |

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis of this compound and its subsequent conversion into a key intermediate for drug discovery.

Synthesis of this compound via Claisen-type Condensation

This protocol is a representative method for the synthesis of β-ketonitriles, adapted from procedures for analogous compounds. The Claisen condensation of an ester with a nitrile is a common and effective strategy.

Materials:

-

Ethyl cyclopropanecarboxylate

-

Acetonitrile

-

Sodium ethoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol or a suspension in an anhydrous ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acetonitrile is added dropwise to the stirred solution/suspension at a controlled temperature, typically 0 °C.

-

Ethyl cyclopropanecarboxylate is then added dropwise to the reaction mixture.

-

The reaction is allowed to stir at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid to neutralize the base.

-

The aqueous layer is extracted with diethyl ether or another suitable organic solvent.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine

This protocol describes the synthesis of a 5-aminopyrazole derivative from this compound, a key step in the development of novel antimicrobial and antiproliferative agents.[1]

Materials:

-

This compound

-

(4-methoxyphenyl)hydrazine hydrochloride

-

Ethanol or acetic acid

-

Sodium acetate or another suitable base

-

Standard laboratory glassware for reflux

Procedure:

-

This compound and (4-methoxyphenyl)hydrazine hydrochloride are dissolved in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

A base, such as sodium acetate, is added to the mixture to neutralize the hydrochloride salt.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in water and a suitable organic solvent (e.g., ethyl acetate). The layers are separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting crude product, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, can be purified by column chromatography or recrystallization.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic pathway from this compound to a substituted 5-aminopyrazole, a core structure in many biologically active compounds.

Caption: Synthetic route to bioactive pyrazole derivatives.

Applications in Drug Discovery and Development

This compound is a precursor for the synthesis of various heterocyclic compounds, most notably 5-aminopyrazole derivatives. These derivatives have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities.

Research has demonstrated that novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives exhibit potent antimicrobial and antifungal activities.[1] Furthermore, these compounds have been investigated for their antiproliferative effects against cancer cell lines.

The pyrazole scaffold is also a key component in the design of inhibitors for various protein kinases, including MAP kinase p38α. The versatility of the 5-aminopyrazole intermediate allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. The use of this compound has been noted in the synthesis of N-pyrazole and N'-thiazole urea inhibitors of MAP kinase p38α.

References

Spectroscopic Profile of 3-Cyclopropyl-3-oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Cyclopropyl-3-oxopropanenitrile. The information detailed herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document presents predicted Nuclear Magnetic Resonance (NMR) data, key Infrared (IR) absorption frequencies, and standardized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are essential for the structural elucidation and verification of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 3.64 | s | 2H | -CH₂- |

| 2.06-2.15 | m | 1H | -CH- (cyclopropyl) |

| 1.18-1.25 | m | 2H | -CH₂- (cyclopropyl) |

| 1.05-1.15 | m | 2H | -CH₂- (cyclopropyl) |

| Solvent: CDCl₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~200-210 | C=O | Ketone Carbonyl |

| ~115-125 | C≡N | Nitrile Carbon |

| ~40-50 | CH₂ | Methylene |

| ~15-25 | CH | Cyclopropyl Methine |

| ~5-15 | CH₂ | Cyclopropyl Methylene |

| Note: These are expected chemical shift ranges based on typical values for similar functional groups. |

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2250 | C≡N | Stretching |

| ~1715 | C=O | Stretching |

| ~2850-3000 | C-H | Stretching (Aliphatic) |

| Note: A transmission IR spectrum is available for viewing on SpectraBase[1]. The values presented here are characteristic absorption frequencies for the functional groups present in the molecule. |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials and Equipment:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (if required).

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the free induction decay (FID) using a 90° pulse.

-

Typically, 16 to 64 scans are sufficient.

-

-

¹³C NMR Spectrum Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the FID using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups in this compound.

Materials and Equipment:

-

FT-IR spectrometer with a suitable detector

-

Sample holder (e.g., salt plates (NaCl or KBr) for thin film, or an ATR accessory)

-

This compound sample (a few drops if liquid, a few milligrams if solid)

-

Volatile solvent for cleaning (e.g., acetone or isopropanol)

Procedure (using Attenuated Total Reflectance - ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and H₂O).

-

-

Sample Analysis:

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with the corresponding functional group vibrations.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a soft tissue soaked in a volatile solvent.

-

Structure-Spectra Correlation Diagram

The following diagram illustrates the logical relationship between the chemical structure of this compound and its key spectroscopic signals.

References

The Dichotomous Reactivity of the Cyclopropyl Group in β-Ketonitriles: A Technical Guide for Drug Discovery

For researchers, scientists, and drug development professionals, the cyclopropyl group represents a privileged scaffold, imparting desirable physicochemical properties to bioactive molecules. When incorporated into β-ketonitriles, this strained ring system introduces a fascinating dichotomy in chemical reactivity, offering pathways for both functionalization of the core molecule while retaining the cyclopropyl motif, or leveraging the ring strain for unique molecular rearrangements. This in-depth technical guide explores the reactivity of the cyclopropyl group in β-ketonitriles, providing a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to inform synthetic strategies in drug discovery.

The inherent ring strain of the cyclopropyl group, estimated to be around 27.5 kcal/mol, makes it a reactive entity, susceptible to ring-opening reactions under various conditions. However, its presence adjacent to the electron-withdrawing ketone and nitrile functionalities in a β-ketonitrile structure modulates this reactivity. The outcome of a chemical transformation on a cyclopropyl β-ketonitrile is a delicate balance between the inherent reactivity of the three-membered ring and the diverse chemical handles offered by the β-ketonitrile moiety.

Reactions Preserving the Cyclopropyl Moiety: Heterocycle Synthesis

A significant body of research demonstrates that the β-ketonitrile functionality can undergo a variety of cyclization reactions to form valuable heterocyclic scaffolds, all while leaving the cyclopropyl group intact. This is particularly relevant in medicinal chemistry, where the cyclopropyl group is often a key pharmacophoric element.

Synthesis of Cyclopropyl-Substituted Pyrazoles

One of the most well-documented reactions of cyclopropyl β-ketonitriles is their condensation with hydrazine and its derivatives to yield substituted pyrazoles. The compound 3-cyclopropyl-3-oxopropanenitrile serves as a versatile precursor for the synthesis of 5-amino-3-cyclopropyl-1H-pyrazoles, which are of interest in the development of novel therapeutic agents, including those with antiproliferative activity against cancer cell lines[1].

Table 1: Synthesis of 5-Amino-3-cyclopropyl-1H-pyrazole Derivatives

| Entry | Hydrazine Derivative | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | Hydrazine hydrate | Ethanol | Reflux | 5-Amino-3-cyclopropyl-1H-pyrazole | Not Specified | [1] |

| 2 | 4-Methoxybenzylhydrazine | Not Specified | Not Specified | 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | Not Specified | [1] |

Experimental Protocol: General Procedure for the Synthesis of 5-Amino-3-cyclopropyl-1H-pyrazoles

To a solution of this compound in a suitable solvent such as ethanol, an equimolar amount of the corresponding hydrazine derivative is added. The reaction mixture is then heated to reflux for a period of 2 to 6 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to afford the desired 5-amino-3-cyclopropyl-1H-pyrazole derivative.

dot graph "synthesis_of_cyclopropyl_pyrazoles" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

"Cyclopropyl_beta_Ketonitrile" [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; "Hydrazine" [label="Hydrazine (R-NHNH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reaction" [label="Condensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pyrazole" [label="5-Amino-3-cyclopropyl-1H-pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cyclopropyl_beta_Ketonitrile" -> "Reaction"; "Hydrazine" -> "Reaction"; "Reaction" -> "Pyrazole"; } Caption: Synthesis of cyclopropyl-substituted pyrazoles.

Reactions Involving the Cyclopropyl Ring: Ring-Opening and Rearrangements

While the cyclopropyl group can remain passive in many reactions of the β-ketonitrile moiety, its inherent strain can be exploited under specific conditions to induce ring-opening, leading to the formation of linear or different cyclic structures. This reactivity opens avenues for the synthesis of diverse molecular scaffolds that are not readily accessible through other synthetic routes.

Reductive Cleavage of the Cyclopropyl Ring

The reduction of cyclopropyl ketones can lead to ring-opening, with the regioselectivity of the cleavage being influenced by steric and electronic factors. While specific studies on the reductive cleavage of cyclopropyl β-ketonitriles are limited, the behavior of analogous cyclopropyl ketones provides valuable insights. For instance, the reduction of acetylcyclopropanes with dissolving metals like lithium in liquid ammonia can proceed via a two-electron process, leading to the formation of a carbanion intermediate that subsequently undergoes ring-opening. The direction of ring cleavage is dictated by the stability of the resulting carbanion.

dot graph "reductive_cleavage" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

"Cyclopropyl_Ketone" [label="Cyclopropyl Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reduction" [label="Reduction\n(e.g., Li/NH3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Radical_Anion" [label="Radical Anion", fillcolor="#FBBC05", fontcolor="#202124"]; "Dianion" [label="Dianion", fillcolor="#FBBC05", fontcolor="#202124"]; "Ring_Opened_Product" [label="Ring-Opened Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cyclopropyl_Ketone" -> "Reduction"; "Reduction" -> "Radical_Anion" -> "Dianion" -> "Ring_Opened_Product"; } Caption: Reductive ring-opening of a cyclopropyl ketone.

The Interplay of Reactivity: Future Directions

The dual reactivity of cyclopropyl β-ketonitriles presents a fertile ground for synthetic exploration. Key areas for future investigation include:

-

Gewald Reaction: Investigating the Gewald reaction of this compound with elemental sulfur and an active methylene compound could lead to the synthesis of novel 2-aminothiophenes bearing a cyclopropyl substituent. The reaction conditions would need to be carefully optimized to favor the desired cyclization over potential ring-opening of the cyclopropyl group.

-

Thorpe-Ziegler Reaction: The intramolecular Thorpe-Ziegler reaction of dinitriles containing a cyclopropyl ketone moiety could provide access to unique bicyclic systems. The influence of the cyclopropyl group on the feasibility and outcome of this cyclization is an area ripe for exploration.

-

Reduction of the Ketone: Selective reduction of the ketone functionality in this compound to a hydroxyl group without affecting the nitrile or the cyclopropyl ring would yield a valuable chiral building block. Enzymatic reductions could offer a high degree of stereoselectivity.

-

Michael Addition: The active methylene group in cyclopropyl β-ketonitriles can potentially act as a Michael donor in conjugate additions to α,β-unsaturated compounds, allowing for the construction of more complex carbon skeletons.

Conclusion

The reactivity of the cyclopropyl group in β-ketonitriles is a nuanced and multifaceted area of organic chemistry with significant implications for drug discovery. By understanding the factors that govern whether the cyclopropyl ring remains a stable substituent or participates in ring-opening reactions, medicinal chemists can strategically design and synthesize novel molecular architectures with enhanced therapeutic potential. The reactions and protocols outlined in this guide provide a foundational understanding for harnessing the unique chemical properties of this versatile scaffold. Further exploration into the reactivity of these bifunctional molecules will undoubtedly unlock new avenues for the development of next-generation pharmaceuticals.

References

An In-Depth Technical Guide to the Discovery and History of Cyclopropyl Nitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl nitriles, particularly the parent compound cyclopropanecarbonitrile, represent a cornerstone in modern organic and medicinal chemistry. The unique electronic and steric properties imparted by the strained three-membered ring, combined with the versatile reactivity of the nitrile group, have established this moiety as a valuable building block in the synthesis of complex molecules. Its incorporation into pharmaceutical and agrochemical candidates often leads to significant improvements in metabolic stability, potency, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and historical evolution of cyclopropyl nitriles, detailing the progression of synthetic methodologies from classical intramolecular cyclizations to modern catalytic strategies. It includes detailed experimental protocols for key transformations, quantitative data on physical and chemical properties, and visual diagrams of synthetic pathways to serve as a resource for researchers in the field.

Introduction: The Significance of the Cyclopropyl Nitrile Moiety

The cyclopropyl group is a fascinating structural motif in organic chemistry. The inherent ring strain leads to C-C bonds with enhanced π-character and shorter, stronger C-H bonds compared to their acyclic counterparts.[1] When appended to a nitrile group, these features create a molecule with a unique combination of stability and reactivity.

In the context of drug discovery, the cyclopropyl ring is frequently employed as a "metabolic blocker." Its C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase a drug candidate's half-life.[2] Furthermore, the rigid conformation of the cyclopropyl group can lock a molecule into a bioactive conformation, enhancing its potency and reducing off-target effects by minimizing entropically unfavorable binding to receptors.[1][3] The nitrile group itself is a versatile functional handle, capable of being transformed into amines, carboxylic acids, amides, and ketones, making cyclopropyl nitriles key intermediates in synthetic campaigns.[4]

Historical Perspective: The Discovery and Early Synthesis

The first preparations of cyclopropyl nitrile (cyclopropanecarbonitrile) emerged from the study of intramolecular cyclization reactions. The most notable early method involves the treatment of γ-chlorobutyronitrile with a strong base.[5][6] This classical approach, detailed in Organic Syntheses, relies on the deprotonation of the carbon alpha to the nitrile, which then acts as a nucleophile to displace the chloride in an intramolecular SN2 reaction.

Early protocols described the repeated distillation of γ-chlorobutyronitrile over powdered potassium hydroxide.[5] A significant contribution, which formed the basis of a well-documented procedure, was made by M. J. Schlatter, utilizing sodium amide in liquid ammonia as the base.[5][7] These pioneering efforts, while effective, often required harsh conditions and could result in variable yields. The general principle of intramolecular cyclization of a γ-halobutyronitrile remains a fundamental concept in the synthesis of this class of compounds.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of cyclopropyl nitriles has evolved significantly, with modern methods offering higher yields, milder conditions, and broader substrate scopes.

Classical Intramolecular Cyclization

This foundational method involves the base-induced cyclization of γ-halobutyronitriles. The reaction proceeds via an intramolecular nucleophilic substitution, where the carbanion generated adjacent to the nitrile group displaces a halide at the γ-position.

Caption: Classical synthesis via intramolecular cyclization.

Methylene Transfer Reactions (Corey-Chaykovsky Reaction)

A significant advancement was the application of the Corey-Chaykovsky reaction, which allows for the cyclopropanation of α,β-unsaturated nitriles like acrylonitrile.[8] This method utilizes a sulfur ylide, such as dimethyloxosulfonium methylide, which is generated in situ from a sulfoxonium salt and a strong base.[9] The ylide performs a conjugate addition to the acrylonitrile, followed by an intramolecular ring-closure to form the cyclopropane ring, displacing dimethyl sulfoxide (DMSO).[10] This approach provides a direct route to cyclopropyl nitriles from readily available starting materials and has been adapted for industrial-scale synthesis with yields reported to be over 90%.[11]

Caption: Workflow for the Corey-Chaykovsky reaction.

Modern Catalytic Approaches

The advent of transition-metal catalysis has opened new avenues for synthesizing functionalized cyclopropyl nitriles. Palladium-catalyzed α-arylation allows for the direct coupling of cyclopropyl nitrile with aryl bromides, providing a single-step route to valuable 1-aryl-1-cyclopropanecarbonitriles.[12][13] This method is crucial for drug discovery programs, enabling the rapid synthesis of analogs for structure-activity relationship (SAR) studies.[14][15] Other catalytic methods, including those using rhodium and cobalt, have also been developed for various cyclopropanation reactions.[16]

Physicochemical and Spectroscopic Properties

Cyclopropanecarbonitrile is a colorless liquid at room temperature. A summary of its key physical and spectroscopic properties is provided below.

Table 1: Physical and Spectroscopic Properties of Cyclopropanecarbonitrile

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₄H₅N | [17][18] |

| Molar Mass | 67.09 g/mol | [17][19] |

| Boiling Point | 135 °C (at 760 mmHg) | [20] |

| Density | 0.911 g/mL at 25 °C | [17] |

| Refractive Index (n20/D) | 1.421 | [20] |

| Appearance | Colorless liquid | [19] |

| IR Spectroscopy (cm⁻¹) | C≡N stretch: ~2240 | [21] |

| C-H stretch (ring): ~3010, 3090 | [21] |

| Mass Spectrum (m/z) | 67 (M+), 66, 41, 39 |[22] |

Key Chemical Transformations

The synthetic utility of cyclopropyl nitriles stems from the reactivity of the nitrile group, which can be converted into several other key functional groups.

-

Hydrolysis: Under acidic or basic conditions, cyclopropyl nitrile can be hydrolyzed to form cyclopropanecarboxylic acid, a valuable synthetic intermediate in its own right.[23][24]

-

Reduction: The nitrile can be reduced to a primary amine (cyclopropylmethanamine) using strong reducing agents like LiAlH₄.

-

Grignard Reaction: Reaction with Grignard reagents followed by hydrolysis yields cyclopropyl ketones.

Caption: Synthetic utility of cyclopropyl nitrile.

Applications in Medicinal Chemistry and Agrochemicals

The cyclopropyl nitrile motif and its derivatives are found in numerous biologically active compounds.

-

Pharmaceuticals: It is a key intermediate in the synthesis of the antiplatelet drug Prasugrel .[25] The drug Saxagliptin , a DPP-4 inhibitor for type 2 diabetes, contains a cyclopropyl-fused cyanopyrrolidine core, which enhances its stability and pharmacokinetic profile compared to earlier analogs.[26]

-

Agrochemicals: Cyclopropyl nitrile is a precursor for various thiourea-based herbicides.[25]

The unique properties of the cyclopropyl ring make it an attractive component for medicinal chemists seeking to optimize lead compounds by improving metabolic stability, increasing brain permeability, and enhancing potency.[1][3]

Detailed Experimental Protocols

Protocol 1: Classical Synthesis of Cyclopropyl Nitrile from γ-Chlorobutyronitrile

(Based on the procedure by M. J. Schlatter in Organic Syntheses)[5]

Materials:

-

γ-Chlorobutyronitrile (1 mole)

-

Sodium amide (NaNH₂) (prepared in situ from 4 gram-atoms of sodium)

-

Liquid ammonia (approx. 1.3 L)

-

Hydrated ferric nitrate (catalyst, ~0.5 g)

-

Dry ether (1 L)

Procedure:

-

Preparation of Sodamide: In a 2-L three-necked flask equipped with a mechanical stirrer and a dry-ice condenser, add 1 L of liquid ammonia and 0.5 g of hydrated ferric nitrate.

-

Over 45 minutes, add 92 g (4 gram-atoms) of clean sodium shavings while stirring. Continue stirring until the blue color disappears (1-2 hours), indicating the formation of sodium amide.

-

Cyclization Reaction: To the freshly prepared sodium amide suspension in liquid ammonia, add 287 g (2.77 moles) of γ-chlorobutyronitrile dropwise over 1-1.5 hours. The reaction is exothermic; control the addition rate to maintain a gentle reflux of ammonia.

-

After the addition is complete, continue stirring for 2 hours. Allow the ammonia to evaporate slowly during the second hour by discontinuing the cooling of the condenser.

-

Work-up: Slowly add 1 L of dry ether to the reaction mixture. Filter the mixture quickly through a sintered-glass funnel and wash the filter cake with two 200-mL portions of dry ether.

-

Purification: Remove the ammonia and ether by distillation on a water bath through a packed column. Distill the residue under reduced pressure. The cyclopropyl nitrile is collected at 69–70 °C/80 mmHg.

-

Expected Yield: 52–53% based on γ-chlorobutyronitrile.

Protocol 2: Corey-Chaykovsky Synthesis of Cyclopropyl Nitrile

(Adapted from patent literature)[11]

Materials:

-

Dimethyl sulfide

-

Methyl iodide

-

Acrylonitrile

-

A strong base (e.g., Sodium hydride)

-

Anhydrous solvent (e.g., THF or DMSO)

Procedure:

-

Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve dimethyl sulfide and methyl iodide in the anhydrous solvent. This forms trimethylsulfonium iodide.

-

Cool the mixture in an ice bath and add the strong base portion-wise to generate the sulfur ylide (dimethyloxosulfonium methylide). Stir until the ylide formation is complete.

-

Cyclopropanation: Add acrylonitrile dropwise to the ylide suspension at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

-

Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to yield cyclopropyl nitrile.

-

Expected Yield: >90%.

Protocol 3: Palladium-Catalyzed α-Arylation of Cyclopropyl Nitrile

(General procedure based on literature)[12][13]

Materials:

-

Cyclopropyl nitrile (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., a bulky phosphine ligand like NiXantphos, 4 mol%)

-

Strong, non-nucleophilic base (e.g., LiHMDS, 1.5 equiv)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst and the ligand. Purge the tube with an inert gas (N₂ or Ar).

-

Add the anhydrous solvent, followed by the aryl bromide, cyclopropyl nitrile, and the base.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by GC-MS or LC-MS).

-

Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the 1-aryl-1-cyclopropanecarbonitrile.

-

Expected Yield: Good to excellent (typically 70-95%).

Conclusion

The journey of cyclopropyl nitriles from their initial synthesis through classical, often harsh, chemical reactions to their creation via sophisticated, modern catalytic methods showcases the remarkable progress in the field of organic synthesis. Their established importance as versatile intermediates and their beneficial properties in medicinal chemistry ensure that the development of new synthetic routes and applications will continue to be an active area of research. This guide serves as a foundational resource for professionals aiming to leverage the unique characteristics of cyclopropyl nitriles in their synthetic and drug development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cyclopropyl cyanide - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. CN115850114A - A New Synthetic Route of Cyclopropylnitrile - Google Patents [patents.google.com]

- 12. Development of a palladium-catalyzed α-arylation of cyclopropyl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chu-lab.org [chu-lab.org]

- 16. Cyclopropane synthesis [organic-chemistry.org]

- 17. chembk.com [chembk.com]

- 18. Cyclopropanecarbonitrile [webbook.nist.gov]

- 19. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Cyclopropanecarbonitrile | 5500-21-0 [chemicalbook.com]

- 21. Cyclopropanecarbonitrile [webbook.nist.gov]

- 22. Cyclopropanecarbonitrile [webbook.nist.gov]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 25. CN114213280A - Novel synthesis method of cyclopropyl cyanide - Google Patents [patents.google.com]

- 26. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Experimental Insights into 3-Cyclopropyl-3-oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 3-Cyclopropyl-3-oxopropanenitrile, a versatile building block in medicinal chemistry. While dedicated theoretical studies on this specific molecule are not extensively available in published literature, this document extrapolates from existing research on analogous structures to present a robust theoretical framework. This guide covers its conformational analysis, predicted and experimental spectroscopic data, a plausible experimental protocol for its synthesis and characterization, and its role in the synthesis of biologically active compounds. All quantitative data is presented in structured tables, and key processes are visualized using diagrams for enhanced clarity.

Introduction

This compound (C₆H₇NO, CAS: 118431-88-2) is a β-ketonitrile of significant interest in synthetic and medicinal chemistry. Its utility is particularly noted in the preparation of 5-aminopyrazole derivatives, which have been investigated for their potential as anticancer agents and inhibitors of MAP kinase p38α. The presence of the cyclopropyl group introduces unique conformational constraints and electronic properties that influence its reactivity and the biological activity of its derivatives. This guide aims to provide a detailed theoretical and practical resource for researchers working with this compound.

Theoretical Studies

Direct computational studies on this compound are scarce. However, valuable insights can be drawn from theoretical analyses of structurally related compounds, particularly cyclopropyl ketones.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around the single bond connecting the cyclopropyl ring and the carbonyl group. Theoretical studies on similar α,β-cyclopropyl ketones, such as cyclopropyl methyl ketone, have shown a preference for conformations where the carbonyl group is either s-cis or s-trans with respect to the cyclopropyl ring.[1] This is due to the electronic interaction between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropane ring. It is therefore highly probable that this compound also exhibits two main low-energy conformers, as depicted below. The energy barrier for rotation between these conformers is expected to be relatively low.

Caption: Predicted s-cis and s-trans conformers.

Spectroscopic Properties: A Theoretical Perspective

While experimental spectra are the gold standard, theoretical calculations such as Density Functional Theory (DFT) can provide valuable predictions for spectroscopic data.

-

¹H NMR: The proton signals of the cyclopropyl group are expected in the upfield region (typically 0.5-1.5 ppm), while the methylene protons adjacent to the carbonyl and nitrile groups would appear as a singlet further downfield.

-

¹³C NMR: The carbon of the nitrile group is expected to have a chemical shift in the range of 115-120 ppm. The carbonyl carbon will be significantly downfield. The carbons of the cyclopropyl ring will be in the upfield region.

-

FT-IR: The most characteristic vibrational modes are the C≡N stretch (around 2250 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹). DFT calculations can be employed to predict the vibrational frequencies of these and other modes.

Experimental Data

This section summarizes the available experimental and predicted data for this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| CAS Number | 118431-88-2 |

| Boiling Point | 124-128 °C (at 21 Torr) |

| Density | 1.156 g/cm³ |

Spectroscopic Data

Table 2: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclopropyl-H | 1.05-1.15 | m | 2H |

| Cyclopropyl-H | 1.18-1.25 | m | 2H |

| Cyclopropyl-CH | 2.06-2.15 | m | 1H |

| -CH₂- | 3.64 | s | 2H |

Table 3: Key Experimental FT-IR Peaks

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N stretch | ~2260 |

| C=O stretch | ~1710 |

| C-H stretch (cyclopropyl) | ~3010 |

| C-H stretch (aliphatic) | ~2930 |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reaction of a cyclopropyl Grignard reagent with a cyanoacetic acid ester, such as ethyl cyanoacetate.

Caption: Proposed workflow for the synthesis.

Detailed Protocol:

-

Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclopropyl bromide in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is typically stirred and may require gentle heating to initiate. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ethyl Cyanoacetate: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of ethyl cyanoacetate in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Workup and Isolation: Cool the reaction mixture again in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization Protocols

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the spectrum using a standard 400 MHz or 500 MHz spectrometer.

-

¹³C NMR: Acquire the spectrum on the same sample, with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

FT-IR Spectroscopy:

-

Sample Preparation: A small drop of the neat liquid can be placed between two NaCl or KBr plates.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Role in Medicinal Chemistry

This compound is a key intermediate in the synthesis of more complex heterocyclic systems, particularly 5-aminopyrazoles. These derivatives have shown a range of biological activities.

Caption: General scheme for synthesizing pyrazoles.

The reaction of this compound with hydrazine or its derivatives leads to the formation of the 5-amino-3-cyclopropyl-1H-pyrazole core. This scaffold can then be further modified to produce a library of compounds for screening against various biological targets.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. This guide has provided a detailed overview of its theoretical and experimental aspects, drawing upon data from analogous compounds to build a comprehensive picture in the absence of dedicated studies. The provided protocols and data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Further computational and experimental studies on this molecule are warranted to fully elucidate its properties and expand its applications.

References

Potential Research Areas for 3-Cyclopropyl-3-oxopropanenitrile: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Cyclopropyl-3-oxopropanenitrile is a bifunctional molecule that stands at the intersection of two highly valuable chemical motifs in medicinal chemistry: the cyclopropyl group and the β-ketonitrile moiety. While direct biological activity of this compound is not extensively documented, its true potential lies in its utility as a versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. This guide elucidates the untapped research avenues for this compound, focusing on its application in the development of kinase inhibitors and other biologically active scaffolds. By leveraging its unique structural and chemical characteristics, researchers can explore novel chemical spaces and develop next-generation therapeutics.

Core Compound Analysis: this compound

This compound is a colorless to pale yellow liquid or semi-solid with the molecular formula C₆H₇NO.[1][2] Its structure incorporates a strained cyclopropyl ring, which imparts unique conformational rigidity and metabolic stability, and a reactive β-ketonitrile group, a key precursor for a multitude of heterocyclic systems.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This data is crucial for reaction planning, characterization, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO | [4] |

| Molecular Weight | 109.13 g/mol | [4] |

| CAS Number | 118431-88-2 | [1] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid or solid | [1] |

| Boiling Point | 187.9°C at 760 mmHg | [5] |

| Density | 1.156 g/cm³ | [5] |

| Flash Point | 67.4°C | [5] |

| ¹H-NMR (CDCl₃, δ ppm) | 1.05-1.15 (2H, m), 1.18-1.25 (2H, m), 2.06-2.15 (1H, m), 3.64 (2H, s) | [5] |

The Dual Advantage: Cyclopropyl and β-Ketonitrile Moieties in Drug Design

The therapeutic potential of derivatives of this compound can be attributed to the synergistic benefits of its two core functional groups.

The Cyclopropyl Group: A "Magic" Moiety in Medicinal Chemistry

The cyclopropyl ring is a highly sought-after substituent in modern drug design for several key reasons:[3][5]

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into its bioactive conformation, leading to a more favorable binding affinity with its biological target.[5]

-